![molecular formula C25H30N4OS B2691151 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1189881-44-4](/img/structure/B2691151.png)

2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

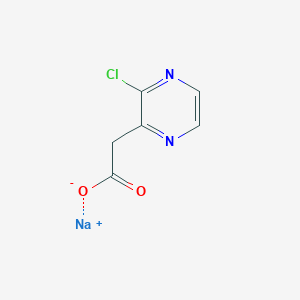

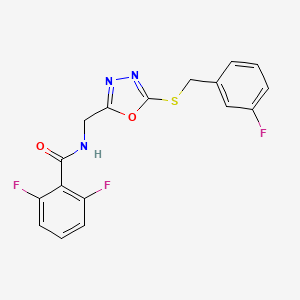

The compound “2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide” is a derivative of 1,3,8-triazaspiro[4.5]decan-4-one . It is useful in the treatment of disorders and conditions such as anxiety, depression, substance abuse, neuropathic pain, acute pain, migraine, asthma, cough, and for improved cognition .

Molecular Structure Analysis

The molecular formula of the compound is C15H19N3S . The molecular weight is 273.4 .Wissenschaftliche Forschungsanwendungen

Ligand Development for Human Receptors

Research has identified compounds with structural similarities to 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide as potent ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity and selectivity, behaving as full agonists in biochemical assays. The development of such ligands has implications for understanding receptor functions and developing therapeutic agents targeting specific receptor pathways (Röver et al., 2000).

Antimicrobial Activities

The synthesis of new triazole derivatives, including those structurally related to the compound , has demonstrated significant antimicrobial activities against various pathogens. These findings underline the potential of such compounds in the development of new antimicrobial agents, offering alternatives in the fight against drug-resistant strains (Altıntop et al., 2011).

Anti-Cancer and EGFR Inhibition

Research into triazaspiro[4.5]decane derivatives has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Specific compounds have demonstrated potent inhibitory activity and moderate antiproliferative effects against certain cancer cell lines, suggesting their potential as building blocks for designing novel EGFR inhibitors (Fleita et al., 2013).

Analgesic and Anti-inflammatory Activities

The design and synthesis of acetamide derivatives related to this compound have shown potential analgesic and anti-inflammatory activities. These studies contribute to the understanding of how structural modifications can enhance biological activity, offering pathways for developing new therapeutic agents (Alagarsamy et al., 2015).

Wirkmechanismus

Target of Action

The primary target of the compound 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide is the ORL-1 G-protein coupled receptor . This receptor is known to mediate various disorders and conditions .

Mode of Action

The compound interacts with its target, the ORL-1 G-protein coupled receptor, to exert its effects . .

Biochemical Pathways

The biochemical pathways affected by 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4Given its target, it is likely involved in pathways related to the orl-1 g-protein coupled receptor .

Result of Action

The molecular and cellular effects of 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4Related compounds have been associated with antihyperalgesic effects .

Eigenschaften

IUPAC Name |

N-(4-ethylphenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4OS/c1-3-19-10-12-21(13-11-19)26-22(30)18-31-24-23(20-8-6-5-7-9-20)27-25(28-24)14-16-29(4-2)17-15-25/h5-13H,3-4,14-18H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METOOJHALKIELK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2691071.png)

![Tert-butyl N-[(5-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate](/img/structure/B2691073.png)

![(E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide](/img/structure/B2691080.png)

![N-(2,5-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2691086.png)

![(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2691089.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2691090.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/no-structure.png)